molecular formula C9H13NO2 B3149283 4-Amino-3-isopropoxyphenol CAS No. 669092-13-1

4-Amino-3-isopropoxyphenol

Cat. No.: B3149283
CAS No.: 669092-13-1
M. Wt: 167.20
InChI Key: FYQANNGUHADQIM-UHFFFAOYSA-N
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Description

4-Amino-3-isopropoxyphenol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to a phenol ring. The molecular formula of this compound is C9H13NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-isopropoxyphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of a strong base such as sodium hydroxide and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, cyclohexanol derivatives, and various substituted phenols .

Scientific Research Applications

4-Amino-3-isopropoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-isopropoxyphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar in structure but lacks the isopropoxy group.

    3-Aminophenol: The amino group is positioned differently on the phenol ring.

    4-Amino-3-methoxyphenol: Similar but has a methoxy group instead of an isopropoxy group

Uniqueness

4-Amino-3-isopropoxyphenol is unique due to the presence of both an amino group and an isopropoxy group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-3-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQANNGUHADQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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